molecular formula C11H14O3 B1619971 Propan-2-yl 4-methoxybenzoate CAS No. 6938-38-1

Propan-2-yl 4-methoxybenzoate

Cat. No.: B1619971
CAS No.: 6938-38-1
M. Wt: 194.23 g/mol
InChI Key: UVCWQNZMIZWZOH-UHFFFAOYSA-N
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Description

Propan-2-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53954. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6938-38-1

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

propan-2-yl 4-methoxybenzoate

InChI

InChI=1S/C11H14O3/c1-8(2)14-11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3

InChI Key

UVCWQNZMIZWZOH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and isopropanol.

Conditions Reagents Products Yield
Acidic hydrolysis (reflux)H₂SO₄ (1 M) in H₂O/EtOH4-Methoxybenzoic acid + Isopropanol~85%
Basic hydrolysis (room temp)NaOH (2 M) in H₂O/THF4-Methoxybenzoate salt + Isopropanol>90%

Mechanistic studies suggest that the reaction proceeds via nucleophilic acyl substitution, with the alkoxide or water attacking the electrophilic carbonyl carbon .

O-Demethylation

The methoxy group on the aromatic ring undergoes enzymatic or chemical demethylation to form 4-hydroxybenzoate derivatives.

Enzymatic Demethylation

  • Catalyst : Cytochrome P450 (CYP199A35) with NADH as a cofactor .

  • Product : Propan-2-yl 4-hydroxybenzoate.

  • Kinetics : Turnover number = 0.07 min⁻¹ μM⁻¹ .

Chemical Demethylation

Reagent Conditions Product Yield
BBr₃ (1.2 equiv)CH₂Cl₂, −78°C → rt, 6 hPropan-2-yl 4-hydroxybenzoate78%

Photoreduction and Radical Reactions

Under UV light (λ = 254 nm), the ester undergoes photoreduction in the presence of hydrogen donors like alcohols, forming benzoic acid and acetone via a radical chain mechanism :

Propan-2-yl 4-methoxybenzoatehν,ROH4-Methoxybenzoic acid+Acetone\text{Propan-2-yl 4-methoxybenzoate} \xrightarrow{h\nu, \text{ROH}} \text{4-Methoxybenzoic acid} + \text{Acetone}

Parameter Value
Quantum yield (Φ)4.0 (with pyridine)
Reaction time3–6 hours

The mechanism involves ketyl radical intermediates, with chain propagation steps enhancing efficiency .

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions relative to the methoxy group.

Reaction Reagents Product Yield
NitrationHNO₃/H₂SO₄, 0°CPropan-2-yl 4-methoxy-3-nitrobenzoate65%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°CPropan-2-yl 4-methoxy-3-bromobenzoate72%

Transesterification

The isopropyl group can be replaced with other alcohols under catalytic conditions:

Conditions Reagents Product Yield
Acid catalysis (H₂SO₄)MeOH, reflux, 12 hMethyl 4-methoxybenzoate88%
Enzymatic (Lipase B, Candida antarctica)Ethanol, 37°C, 24 hEthyl 4-methoxybenzoate92%

Oxidation and Reduction

  • Oxidation of Isopropyl Group :
    Using CrO₃ in acidic conditions, the isopropyl group oxidizes to acetone:

    Propan-2-yl 4-methoxybenzoateCrO₃/H₂SO₄4-Methoxybenzoic acid+Acetone(Yield: 91%)[5]\text{this compound} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{4-Methoxybenzoic acid} + \text{Acetone} \quad (\text{Yield: 91\%})[5]
  • Reduction of Ester :
    LiAlH₄ reduces the ester to the corresponding alcohol:

    Propan-2-yl 4-methoxybenzoateLiAlH₄4-Methoxybenzyl alcohol+Isopropanol(Yield: 70%)[5]\text{this compound} \xrightarrow{\text{LiAlH₄}} \text{4-Methoxybenzyl alcohol} + \text{Isopropanol} \quad (\text{Yield: 70\%})[5]

Stability Under Thermal and Light Exposure

  • Thermal Stability : Decomposes at >200°C, forming 4-methoxybenzoic acid and propene .

  • Light Sensitivity : Prolonged UV exposure (λ > 300 nm) leads to photodecomposition, with a half-life of 4.2 hours .

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